molecular formula C9H11N3 B1529656 3,4-Dimethylbenzyl azide CAS No. 7517-51-3

3,4-Dimethylbenzyl azide

Cat. No.: B1529656
CAS No.: 7517-51-3
M. Wt: 161.2 g/mol
InChI Key: FIQKVZVSSPDKIS-UHFFFAOYSA-N
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Description

“3,4-Dimethylbenzyl azide” is a chemical compound . It is a derivative of benzyl azide, which is a type of organic azide . Organic azides are considered flexible energy-rich functional molecules, which have been widely used in a number of areas such as material science, synthetic chemistry, and biomedicine .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the use of azide ion in the synthesis of azidothymidine . Another method involves intramolecular amination via acid-catalyzed rearrangement of azides . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .


Chemical Reactions Analysis

Azides can be used as nucleophiles in S N 2 reactions . They can also undergo intramolecular amination via azide rearrangement . This rearrangement was predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .

Scientific Research Applications

Photochemistry and Detection

Research on the photochemistry of aryl azides, such as 4-(dimethylamido)phenyl azide, has led to the detection and characterization of dehydroazepine intermediates. These intermediates are crucial for understanding the photochemical reactions of azides and their potential applications in synthesizing complex molecules. The study by Shields et al. (1987) used transient absorption techniques to establish the intermediacy of these compounds, providing insight into their reactivity and potential applications in synthetic chemistry (Shields et al., 1987).

Azo Dye Carcinogenicity and Metabolism

Research by Golka et al. (2004) on the carcinogenicity of azo colorants has revealed the metabolic conversion of azo dyes to carcinogenic amines, such as those based on 3,3'-dimethylbenzidine. This study highlights the importance of understanding the metabolic pathways of azo dyes and their derivatives in assessing their toxicological and carcinogenic potential (Golka et al., 2004).

DNA-Intercalating Antitumor Agents

The search for minimal DNA-intercalating antitumor agents has led to the synthesis and evaluation of phenyl-substituted derivatives, exploring the relationship between DNA binding ability and biological activity. The study by Atwell et al. (1989) provides insights into the structural requirements for effective DNA intercalation and the potential therapeutic applications of these compounds (Atwell et al., 1989).

Electrochemical Synthesis and Dimerization

The electrochemical reduction and dimerization of nitrobenzyl compounds, such as 4-nitrobenzylbromide, have been studied in various solvents. Research by He et al. (2005) demonstrated the formation of dinitrodibenzyl dimers, shedding light on the mechanisms of electrochemical reactions and their applications in organic synthesis (He et al., 2005).

Bioorthogonal Reactions with Azides

The study by Agard et al. (2006) on bioorthogonal reactions with azides has shown their utility in tagging biomolecules for detection and imaging. This research provides a comparative analysis of different ligation chemistries, offering valuable insights for biological applications involving azide-functionalized molecules (Agard et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,4-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in bioorthogonal chemistry, where it is used for labeling and tracking biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, also known as “click chemistry.” The azide group in this compound is highly reactive and can form stable triazole linkages with alkyne-functionalized molecules in the presence of a copper catalyst . This reaction is highly specific and does not interfere with native biological processes, making it ideal for studying complex biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in bioorthogonal reactions that label and track specific biomolecules within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and other biomolecules involved in these processes . For example, the incorporation of this compound into cellular proteins can be used to study protein-protein interactions and the dynamics of cellular signaling networks.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through azide-alkyne cycloaddition reactions. At the molecular level, this compound binds to alkyne-functionalized molecules, forming stable triazole linkages. This reaction is catalyzed by copper ions, which facilitate the formation of the triazole ring . The resulting triazole linkage is highly stable and can be used to label and track biomolecules in living cells. Additionally, this compound can inhibit or activate enzymes by modifying their active sites or interacting with cofactors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that this compound can maintain its labeling efficiency over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and potential toxicity should be carefully monitored to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular functions or inducing oxidative stress. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to balance the compound’s labeling efficiency and potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its incorporation into biomolecules through bioorthogonal reactions. This compound interacts with enzymes and cofactors that facilitate its incorporation into proteins, nucleic acids, and other cellular components . The metabolic flux and levels of metabolites can be affected by the presence of this compound, as it can alter the dynamics of biochemical pathways and the distribution of labeled biomolecules within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can be influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution.

Properties

IUPAC Name

4-(azidomethyl)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-3-4-9(5-8(7)2)6-11-12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQKVZVSSPDKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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